

Van der Waals Interactions in Layered Titanium Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disulfide*

Cat. No.: *B082468*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disulfide (TiS_2), a prominent member of the transition metal dichalcogenide (TMD) family, has garnered significant research interest owing to its unique electronic properties and potential applications in energy storage and electronics. This guide provides a comprehensive technical overview of the pivotal role of van der Waals (vdW) interactions in defining the structure and properties of layered TiS_2 .^[1] It delves into the nature of the vdW gap, interlayer bonding energies, and the advanced experimental and theoretical methodologies employed for their characterization. This document is intended to serve as a detailed resource for researchers and professionals working with TiS_2 and other two-dimensional (2D) materials, offering insights into their fundamental properties and the techniques used to investigate them.

Titanium disulfide is a layered material composed of sheets of titanium atoms sandwiched between two layers of sulfur atoms.^[1] These S-Ti-S layers are held together by weak van der Waals forces, which are non-covalent interactions arising from fluctuating electrical polarization in the atoms.^[1] This weak interlayer bonding is a defining characteristic of TiS_2 and other TMDs, allowing them to be easily exfoliated into single or few-layer nanosheets.^[1] The most common and stable polytype of TiS_2 is the 1T phase, which possesses an octahedral coordination geometry.^[1] In this configuration, each titanium atom is coordinated to six sulfur atoms in a distorted octahedral arrangement. The material exhibits semimetallic behavior with a slight overlap between its conduction and valence bands.^{[1][2]}

The Nature of van der Waals Interactions in TiS₂

The forces holding the individual layers of TiS₂ together are primarily van der Waals interactions. These forces, while significantly weaker than the covalent bonds within the S-Ti-S layers, are crucial in determining the bulk properties of the material, including its mechanical flexibility and thermal conductivity. The space between the layers is known as the van der Waals gap.^[1]

The accurate theoretical description of these weak interlayer interactions poses a challenge for conventional density functional theory (DFT) calculations.^[1] However, the development of DFT functionals that incorporate dispersion corrections has enabled a more precise modeling of the vdW forces in layered materials like TiS₂.^[1]

Quantitative Data Summary

The following tables summarize key quantitative data for pristine, 1T-phase **Titanium Disulfide**, providing a reference for its structural and vibrational properties.

Table 1: Structural Parameters of Bulk 1T-TiS₂

Parameter	Value	Source
Interlayer Spacing (c-axis)	5.695 Å	[3]
In-plane Lattice Constant (a-axis)	3.407 Å	[3]
Ti-S Bond Length	2.423 Å	[3]
Interlayer S-S Distance	3.443 Å	[4]

Table 2: Theoretical Interlayer Binding Energy of 1T-TiS₂

Method	Interlayer Binding Energy (meV/Å ²)	Source
vdW-DF-optB88	~20	[5]
LDA	~25	[5]
PBEsol	~18	[5]

Table 3: Layer-Dependent Raman Modes of 1T-TiS₂ (532 nm excitation)

Number of Layers	Eg (in-plane) Mode (cm ⁻¹)	A1g (out-of-plane) Mode (cm ⁻¹)	Shoulder (Sh) Mode (cm ⁻¹)	Source
1L	221	~330	~372	[6]
2L	224	~330	~372	[6]
3L	226	~330	~372	[6]
4L	228	~330	~372	[6]
Bulk	233	328	~372	[6][7]

Experimental Protocols

A multi-technique approach is essential for a comprehensive understanding of the van der Waals interactions in TiS₂. The primary experimental methods employed are X-ray Diffraction, Raman Spectroscopy, and Atomic Force Microscopy.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure and interlayer spacing of layered materials.

Methodology:

- Sample Preparation: A single crystal of TiS₂ is aligned with the (001) plane parallel to the sample holder. For powder XRD, the crystal is finely ground.

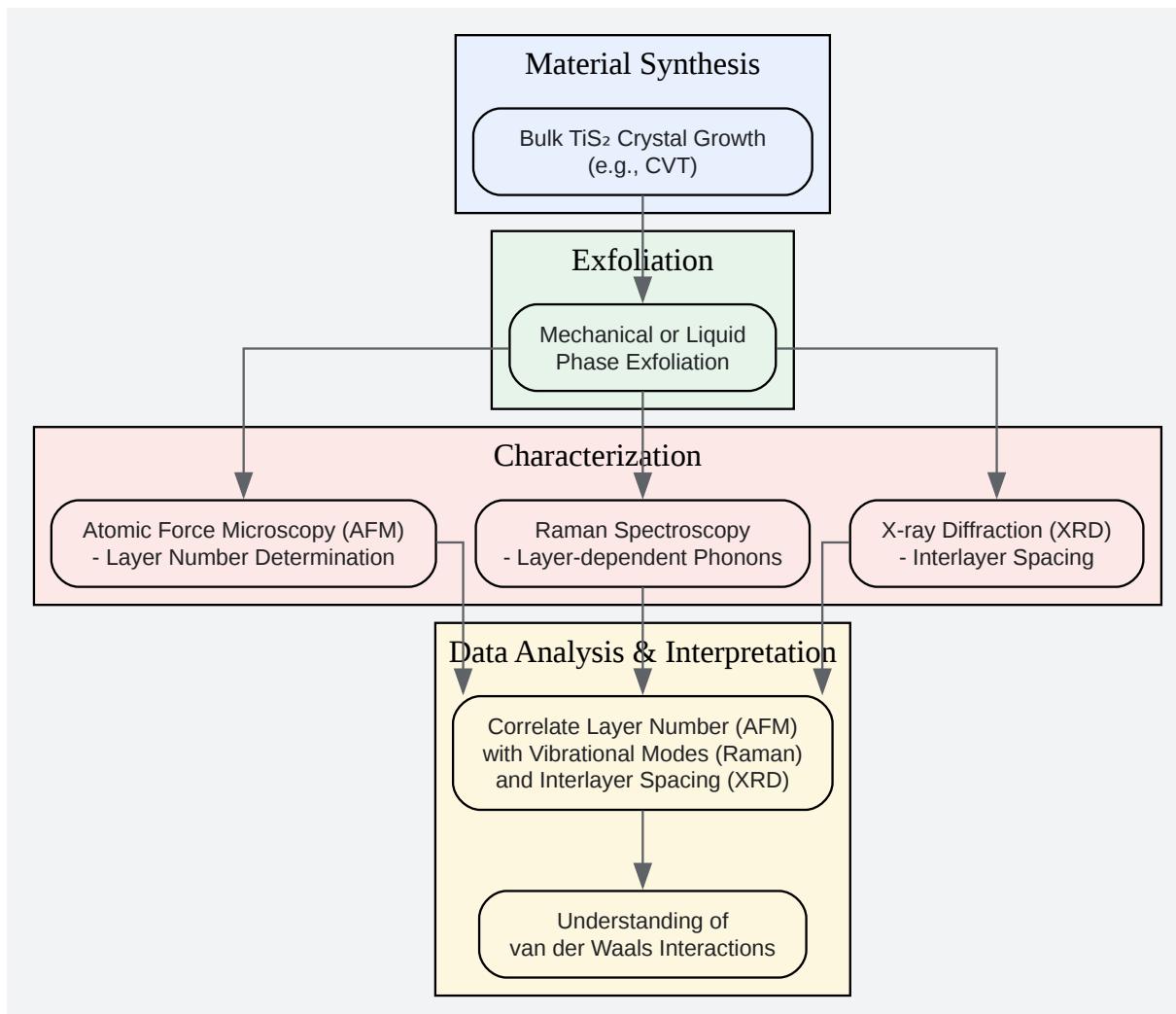
- Instrumentation: A diffractometer with a Cu K α radiation source is typically used.
- Data Acquisition: The sample is scanned over a range of 2 θ angles.
- Data Analysis: The resulting diffraction pattern is analyzed to identify the crystallographic planes and calculate the lattice parameters, including the interlayer spacing (c-axis), using Bragg's Law. The (00l) peaks are particularly important for determining the interlayer distance.[\[2\]](#)

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, which are sensitive to the number of layers and interlayer interactions.

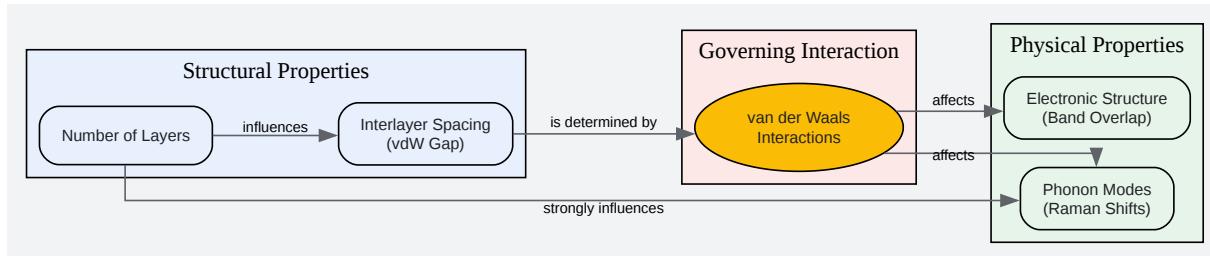
Methodology:

- Sample Preparation: TiS₂ nanosheets are exfoliated and deposited on a substrate, typically SiO₂/Si.
- Instrumentation: A confocal Raman microscope equipped with a laser (e.g., 532 nm or 633 nm) is used.[\[6\]](#)[\[8\]](#) The laser power should be kept low to avoid sample damage.[\[9\]](#)
- Data Acquisition: Raman spectra are collected from different areas of the sample to identify flakes with varying numbers of layers.
- Data Analysis: The positions and relative intensities of the characteristic Raman modes (E_g and A_{1g}) are analyzed. The E_g mode (in-plane) shows a noticeable blue shift with an increasing number of layers, while the A_{1g} mode (out-of-plane) shows a smaller change.[\[6\]](#) The emergence and intensity of a shoulder peak around 372 cm⁻¹ can also be correlated with the number of layers.[\[6\]](#)[\[7\]](#)


Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale, allowing for the precise determination of the thickness of exfoliated flakes.

Methodology:


- Sample Preparation: Exfoliated TiS₂ flakes are deposited on a flat substrate.
- Instrumentation: An AFM operating in tapping mode is commonly used to minimize sample damage.
- Cantilever: A silicon cantilever with a sharp tip is used. The choice of cantilever and its spring constant is crucial for obtaining high-resolution images without damaging the sample.
- Scanning Parameters: The scan rate and setpoint are optimized to ensure stable imaging and accurate height measurements.
- Data Analysis: The AFM images are processed to measure the height of the flakes relative to the substrate. This height measurement, correlated with the known thickness of a single TiS₂ layer, allows for the precise determination of the number of layers.[1]

Visualizations

[Click to download full resolution via product page](#)

Experimental workflow for characterizing vdW interactions in TiS_2 .

[Click to download full resolution via product page](#)*Relationship between vdW interactions and TiS_2 properties.*

Conclusion

The study of van der Waals interactions in layered TiS_2 is fundamental to understanding its material properties and unlocking its full potential in various technological applications. The interplay between the strong covalent intralayer bonds and the weak vdW interlayer forces gives rise to its characteristic anisotropic nature and layer-dependent behavior. A combination of advanced experimental techniques and theoretical modeling is crucial for a comprehensive understanding of these intricate interactions. This guide provides a foundational overview of the key concepts, data, and methodologies essential for researchers and professionals in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. hqgraphene.com [hqgraphene.com]
- 3. Titanium disulfide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thickness-Dependent Characterization of Chemically Exfoliated TiS2 Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nano.fizyka.pw.edu.pl [nano.fizyka.pw.edu.pl]
- To cite this document: BenchChem. [Van der Waals Interactions in Layered Titanium Disulfide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082468#van-der-waals-interactions-in-layered-tis2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com